molecular formula C8H18N2O4S B14018350 2-Amino-4-(diethylsulfamoyl)butanoic acid CAS No. 5446-32-2

2-Amino-4-(diethylsulfamoyl)butanoic acid

Cat. No.: B14018350
CAS No.: 5446-32-2
M. Wt: 238.31 g/mol
InChI Key: DOELBOGKIYJUDB-UHFFFAOYSA-N
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Description

2-Amino-4-(diethylsulfamoyl)butanoic acid is a chemical compound with the molecular formula C8H18N2O4S It is a derivative of butanoic acid, containing both an amino group and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(diethylsulfamoyl)butanoic acid typically involves the reaction of butanoic acid derivatives with diethylsulfamoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(diethylsulfamoyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The diethylsulfamoyl group can be reduced under specific conditions to yield simpler amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amines, and substituted compounds.

Scientific Research Applications

2-Amino-4-(diethylsulfamoyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(diethylsulfamoyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The diethylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(aminoxy)butanoic acid
  • 2-Amino-4-propylsulfanyl-butanoic acid
  • 2-Amino-4-(carboxymethylsulfanyl)butanoic acid
  • 2-Amino-4-(pentylsulfonimidoyl)butanoic acid
  • 2-Amino-4-benzylsulfanyl-butanoic acid

Uniqueness

2-Amino-4-(diethylsulfamoyl)butanoic acid is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.

Properties

CAS No.

5446-32-2

Molecular Formula

C8H18N2O4S

Molecular Weight

238.31 g/mol

IUPAC Name

2-amino-4-(diethylsulfamoyl)butanoic acid

InChI

InChI=1S/C8H18N2O4S/c1-3-10(4-2)15(13,14)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)

InChI Key

DOELBOGKIYJUDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)CCC(C(=O)O)N

Origin of Product

United States

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